molecular formula C17H14N2O4 B2802195 3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide CAS No. 1448047-69-5

3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide

Cat. No.: B2802195
CAS No.: 1448047-69-5
M. Wt: 310.309
InChI Key: SWMPXMQXSZZROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and an appropriate base.

    Amidation: The carboxylic acid group on the isoxazole ring can be converted to the carboxamide using an amine (2-hydroxyaniline) and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, forming benzaldehyde derivatives.

    Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group, potentially leading to ring opening or amine formation.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the isoxazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield benzaldehyde, while reduction of the isoxazole ring could lead to an open-chain amine derivative.

Scientific Research Applications

3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, possibly as an enzyme inhibitor or receptor modulator.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-4-carboxamide
  • 3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxylic acid
  • 3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-methylcarboxamide

Uniqueness

3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide may exhibit unique properties compared to similar compounds due to the specific positioning of functional groups, which can influence its reactivity and biological activity.

Biological Activity

3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an isoxazole ring with a benzyloxy group and a hydroxyl-substituted phenyl group. This unique arrangement of functional groups is believed to influence its biological activity, particularly its interaction with various biological targets.

The mechanism of action for this compound is primarily linked to its ability to interact with specific enzymes and receptors in biological systems. It may act as an enzyme inhibitor or receptor modulator, affecting pathways involved in cell proliferation and apoptosis. The precise molecular targets remain to be fully elucidated through further experimental studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that it may be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for this compound are currently under investigation, with initial findings indicating potential efficacy comparable to established antimicrobial agents .

Bacterial Strain MIC (µg/ml)
Bacillus subtilisTBD
Escherichia coliTBD
Candida albicansTBD

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The growth inhibitory concentration (GI50) values indicate significant potency:

Cell Line GI50 (µM)
PC3 (Prostate Cancer)5.6
MCF-7 (Breast Cancer)4.19
SKBR3 (Breast Cancer)0.25

These findings suggest that this compound could be a valuable lead compound for the development of new anticancer therapies .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives similar to this compound against common pathogens. The study highlighted the importance of substituents on the benzene ring influencing activity levels. Compounds with electron-donating groups displayed enhanced activity compared to those with electron-withdrawing groups .

Study on Anticancer Properties

Another significant investigation focused on the anticancer properties of this compound in vitro against prostate cancer cell lines. The results indicated that it induced apoptosis and inhibited cell cycle progression, leading to reduced viability in treated cells. The binding affinity for tubulin was also assessed, suggesting a mechanism involving disruption of microtubule dynamics .

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-14-9-5-4-8-13(14)18-17(21)15-10-16(19-23-15)22-11-12-6-2-1-3-7-12/h1-10,20H,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMPXMQXSZZROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.